molecular formula C10H11BrO2 B13942389 7-Bromo-4-methylchroman-4-OL

7-Bromo-4-methylchroman-4-OL

Cat. No.: B13942389
M. Wt: 243.10 g/mol
InChI Key: GHUIQPJHFOLECS-UHFFFAOYSA-N
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Description

7-Bromo-4-methylchroman-4-OL is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 4th position of the chroman ring structure imparts unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methylchroman-4-OL typically involves the bromination of 4-methylchroman-4-OL. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 7-Bromo-4-methylchroman-4-one.

    Reduction: Formation of this compound derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of 7-substituted-4-methylchroman-4-OL derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

  • Investigated for its potential as an antioxidant due to the presence of the chroman ring structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Studied for its ability to modulate biological pathways and molecular targets.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylchroman-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    4-Methylchroman-4-OL: Lacks the bromine atom at the 7th position, resulting in different reactivity and biological activities.

    7-Bromo-4-chlorochroman-4-OL: Contains a chlorine atom in addition to the bromine atom, leading to distinct chemical properties.

    7-Bromo-4-methylchroman-4-one:

Uniqueness: 7-Bromo-4-methylchroman-4-OL is unique due to the presence of both a bromine atom and a methyl group on the chroman ring structure. This combination imparts specific chemical reactivity and biological activities that distinguish it from other chroman derivatives.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

7-bromo-4-methyl-2,3-dihydrochromen-4-ol

InChI

InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,12H,4-5H2,1H3

InChI Key

GHUIQPJHFOLECS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=CC(=C2)Br)O

Origin of Product

United States

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